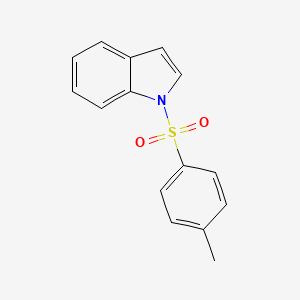

N-Tosylindol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-Tosylindole involves several strategies, including the oligomerization of N-Tosylindole with aluminum chloride, leading to different types of oligomerization products (Fujino et al., 2004). Another method describes the stabilization of N-tosyl-2-lithioindoles with bis(N,N′-dimethylaminoethyl) ether for subsequent addition to ketones, providing a practical procedure suitable for large-scale synthesis (Jiang-Ping et al., 2009).

Molecular Structure Analysis

The structure of N-Tosylindole and its derivatives plays a crucial role in their reactivity and applications. The molecular structure has been elucidated through various synthetic approaches and structural analyses. For example, a strategy for extending the nitrogen chain involving bis(1,2,3-triazole) formation from Tosylhydrazones and N-amino azole was verified by the X-ray crystal structure of key intermediates, highlighting the versatile synthetic applicability of N-Tosylindole derivatives (Yang et al., 2019).

Chemical Reactions and Properties

N-Tosylindole participates in a variety of chemical reactions, demonstrating its utility as a versatile building block in organic synthesis. It has been used in Diels-Alder reactions as a dienophile under thermal and high-pressure conditions (Biolatto et al., 2001), and in the synthesis of (E)-2-arylmethylidene-N-tosylindolines through palladium-catalyzed cyclocondensation (Chowdhury et al., 2012).

Physical Properties Analysis

The physical properties of N-Tosylindole, such as solubility, melting point, and stability, are influenced by its molecular structure and substituents. These properties are critical for determining its application in various chemical reactions and synthesis processes. Although specific studies focusing solely on the physical properties of N-Tosylindole were not identified, the general behavior in reactions suggests it possesses characteristics conducive to synthetic versatility and application in complex synthesis pathways.

Chemical Properties Analysis

N-Tosylindole's chemical properties, including reactivity, potential for functionalization, and role in catalysis, make it a valuable compound in organic chemistry. Its ability to undergo reactions such as N-arylation, cycloaddition, and cyclization demonstrates its reactivity and versatility. The synthesis of 3-aroylindoles through a Cu(I)-catalyzed reaction highlights the potential of N-Tosylindole derivatives in the formation of complex molecules (Gogoi et al., 2013).

Wissenschaftliche Forschungsanwendungen

Synthese von funktionalisierten 2-Sulfenylindolen

N-Tosylindol spielt eine entscheidende Rolle bei der Synthese von funktionalisierten 2-Sulfenylindolen . Es wurde eine einfache, effiziente und praktische Sulfenylierung an der C2-Position von N-Tosylindolen unter milden Bedingungen entwickelt . Die konzipierte Transformation basiert auf der Reaktion von N-Tosylindolen mit BuLi und S-Alkyl- und S-Arylphosphorodithioaten oder Thiotosylaten, um 2-Sulfenylindole in moderaten bis hohen Ausbeuten zu erhalten .

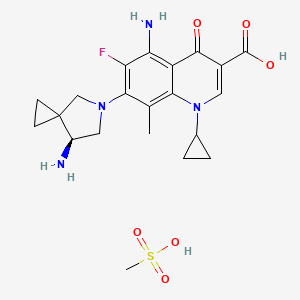

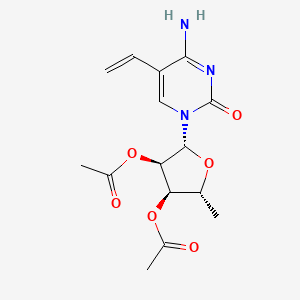

Produktion von biologisch aktiven Sulfenylindolen

Sulfenylindole, als wichtige Derivate von Indolen, kommen häufig in der medizinischen und bioorganischen Chemie vor . Sie wurden bei der Entdeckung und Entwicklung von Medikamenten zur Behandlung verschiedener Krankheiten eingesetzt . Verbindungen zur Behandlung von Krebs , HIV , Gefäßerkrankungen , Herzerkrankungen , Atemwegserkrankungen , und Allergien wurden entwickelt. Diese Verbindungen wurden in der medizinischen Chemie auch als COX-2-Inhibitoren eingesetzt und potente Inhibitoren der Tubulinpolymerisation .

Synthese von Indolizinoindolon und verwandten Heterocyclen

This compound wird zur Synthese von Indolizinoindolon, Indolylepoxypyrrolooxazol, Indolylpyrrolooxazolon und Indolyloxazoloisoindolon-Heterocyclen verwendet . Baseninduzierte Kupplungsreaktionen an der 2-Position von this compound mit N-(2-Iodethyl)imiden und die anschließende Cyclisierung liefern diese Heterocyclen .

Synthese von biologisch aktiven Indolderivaten

Die Anwendung von Indolderivaten als biologisch aktive Verbindungen zur Behandlung von Krebszellen, Mikroben und verschiedenen Arten von Störungen im menschlichen Körper hat in den letzten Jahren zunehmend an Aufmerksamkeit gewonnen . Indole, sowohl natürliche als auch synthetische, zeigen verschiedene biologisch wichtige Eigenschaften .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

N-Tosylindole, also known as 1-tosyl-1H-indole, is a heterocyclic nitrogen compound Indole derivatives, to which n-tosylindole belongs, are known to play a significant role in cell biology . They are used in the treatment of various disorders and diseases, including cancer and microbial infections .

Mode of Action

It’s known that indole derivatives interact with their targets, leading to various biological effects

Biochemical Pathways

Indole derivatives, including n-tosylindole, are known to affect various biochemical pathways due to their wide bioactivities

Result of Action

Indole derivatives, including n-tosylindole, are known to exhibit various biologically vital properties

Action Environment

Factors such as reaction conditions and substituents on the isatin and indole moieties are known to greatly affect the yield of indole derivatives, including n-tosylindole .

Eigenschaften

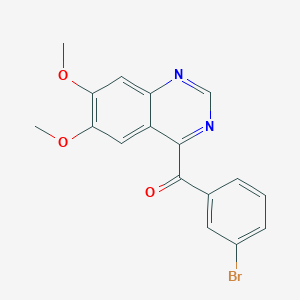

IUPAC Name |

1-(4-methylphenyl)sulfonylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S/c1-12-6-8-14(9-7-12)19(17,18)16-11-10-13-4-2-3-5-15(13)16/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRRPYFLDADLJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449788 | |

| Record name | N-Tosylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31271-90-6 | |

| Record name | N-Tosylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

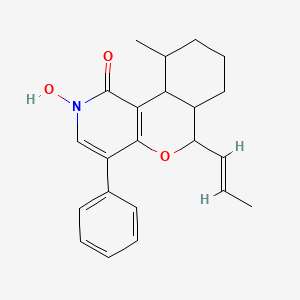

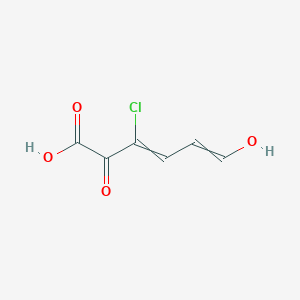

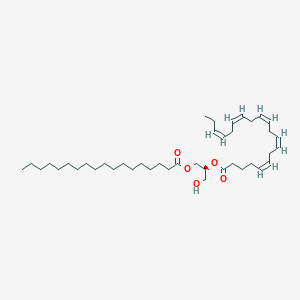

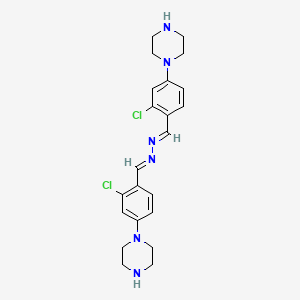

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of N-Tosylindole?

A1: The molecular formula of N-Tosylindole is C15H13NO2S, and its molecular weight is 271.34 g/mol.

Q2: Is there any available spectroscopic data for N-Tosylindole?

A: While the provided research papers do not explicitly list all spectroscopic data, they confirm the structures of synthesized N-Tosylindole derivatives using 1H NMR, IR spectra, and elemental analysis. [, ] For instance, the crystal structure of 3-Methyl-1-tosyl-1H-indole-2-carbaldehyde has been reported. []

Q3: Does N-Tosylindole exhibit any catalytic properties?

A3: The provided research focuses on N-Tosylindole as a synthetic building block rather than a catalyst. Its applications primarily revolve around its use as a substrate in diverse organic reactions.

Q4: Has computational chemistry been used to study N-Tosylindole?

A4: The provided research papers do not delve into computational studies like simulations, calculations, or QSAR modeling of N-Tosylindole.

Q5: How does modifying the structure of N-Tosylindole affect its reactivity?

A: The research demonstrates that substituents on the indole ring of N-Tosylindole can significantly impact its reactivity and selectivity in various reactions. For example, the presence and position of allyl, iodo, and acyl groups influence the outcome of palladium-catalyzed reactions, leading to diverse carbazole and cycloocta[b]indole derivatives. [, , ]

Q6: What information is available about the SHE regulations, toxicology, and safety of N-Tosylindole?

A6: The provided research focuses primarily on synthetic applications and does not offer data on SHE regulations, toxicology, or the safety profile of N-Tosylindole.

Q7: Is there any information available on the PK/PD properties, in vitro/in vivo efficacy, and resistance aspects of N-Tosylindole?

A7: The research primarily explores the synthetic utility of N-Tosylindole and its derivatives. Therefore, information regarding PK/PD properties, in vitro/in vivo efficacy, and resistance mechanisms is not provided within these studies.

Q8: What is known about drug delivery, targeting, biomarkers, and diagnostic applications of N-Tosylindole?

A8: The provided research focuses on N-Tosylindole as a synthetic scaffold and does not extend to its applications in drug delivery, targeting, biomarkers, or diagnostics.

Q9: Which analytical methods are used to characterize N-Tosylindole and its derivatives?

A: Researchers commonly utilize 1H NMR, IR spectroscopy, and elemental analysis for the characterization of N-Tosylindole and its synthesized derivatives. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-(2-{(2E)-2-[(5-nitrothien-2-yl)methylene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B1244369.png)

![2-[[(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carbonyl]-(2-acetyloxyethyl)amino]ethyl acetate](/img/structure/B1244380.png)

![3-(2-Naphthoyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-amine](/img/structure/B1244381.png)

![6-Phenyl-5-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-5,6,7,8-tetrahydro-naphthalen-2-ol](/img/structure/B1244382.png)

![3-(3-carbamimidoylphenyl)-N-[4-(2-sulfamoylphenyl)phenyl]-5-(tetrazol-1-ylmethyl)-4H-1,2-oxazole-5-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1244383.png)

![2-[2-[2-[2-[carboxymethyl-[2-(2-octadecoxyethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(2-octadecoxyethoxy)-2-oxoethyl]anilino]acetic acid](/img/structure/B1244384.png)

![(3R,4R,7S,10S)-3-[(1R,2S,4aR,6S,8aR)-2,3,4a,6-tetramethyl-2,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carbonyl]-10-hydroxy-5-oxa-1-azatricyclo[5.2.1.04,10]decane-2,6-dione](/img/structure/B1244385.png)